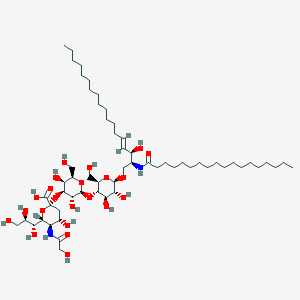

![molecular formula C14H14O5S B3025850 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid CAS No. 129425-81-6](/img/structure/B3025850.png)

4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid

Übersicht

Beschreibung

Es hat sich gezeigt, dass es ein signifikantes Potenzial in der Antitumoraktivität hat, indem es STING selektiv aktiviert, was zu einer robusten Antitumorimmunität führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MSA-2 beinhaltet ein Hochdurchsatzscreening einer Bibliothek von etwa 2,4 Millionen Verbindungen, um zellpermeable STING-Agonisten zu identifizieren . Der spezifische Syntheseweg und die Reaktionsbedingungen für MSA-2 sind proprietär und werden in der öffentlichen Literatur nicht allgemein veröffentlicht. Es ist bekannt, dass MSA-2 synthetisiert wird, um nicht-kovalent verbundene Dimere zu bilden, die an STING mit nanomolarer Affinität binden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für MSA-2 sind nicht umfassend dokumentiertDer Produktionsprozess umfasst wahrscheinlich Standardmethoden der organischen Synthese, gefolgt von Reinigung und Qualitätskontrolle, um eine hohe Reinheit und Aktivität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

MSA-2 unterliegt hauptsächlich einer nicht-kovalenten Dimerisierung in Lösung, was für seine biologische Aktivität entscheidend ist. Die dimerisierte Form von MSA-2 kann an STING binden und es aktivieren .

Häufige Reagenzien und Bedingungen

Die Synthese und Aktivierung von MSA-2 beinhalten Reagenzien und Bedingungen, die seine Dimerisierung und Bindung an STING fördern. Spezifische Details zu den Reagenzien und Bedingungen sind proprietär .

Wichtigste gebildete Produkte

Das Hauptprodukt, das aus den Reaktionen mit MSA-2 gebildet wird, ist die dimerisierte Form der Verbindung, die für ihre biologische Aktivität unerlässlich ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MSA-2 involves high-throughput screening of a library of approximately 2.4 million compounds to identify cell-permeable STING agonists . The specific synthetic route and reaction conditions for MSA-2 are proprietary and not widely disclosed in public literature. it is known that MSA-2 is synthesized to form noncovalently tethered dimers that bind to STING with nanomolar affinity .

Industrial Production Methods

Industrial production methods for MSA-2 are not extensively documentedThe production process likely involves standard organic synthesis techniques, followed by purification and quality control to ensure high purity and activity .

Analyse Chemischer Reaktionen

Types of Reactions

MSA-2 primarily undergoes noncovalent dimerization in solution, which is crucial for its biological activity. The dimerized form of MSA-2 can bind and activate STING .

Common Reagents and Conditions

The synthesis and activation of MSA-2 involve reagents and conditions that promote its dimerization and binding to STING. Specific details on the reagents and conditions are proprietary .

Major Products Formed

The major product formed from the reactions involving MSA-2 is the dimerized form of the compound, which is essential for its biological activity .

Wissenschaftliche Forschungsanwendungen

MSA-2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Antitumoraktivität: MSA-2 hat eine signifikante Antitumoraktivität gezeigt, indem es STING selektiv aktiviert, was zur Sekretion von Interferon-Beta und einer robusten Antitumorimmunität führt.

Immuntherapie: MSA-2 wird in Kombination mit Immuncheckpoint-Inhibitoren wie Anti-PD-1 verwendet, um die Antitumorpotenz zu verstärken.

Antivirenforschung: MSA-2 wurde auf sein Potenzial untersucht, die STING-Aktivierung zu verstärken und eine potente antivirale Aktivität gegen RNA-Viren hervorzurufen.

Arzneimittelentwicklung: MSA-2 dient als Modellverbindung für die Entwicklung neuer STING-Agonisten mit verbesserten pharmakologischen Eigenschaften.

Wirkmechanismus

MSA-2 entfaltet seine Wirkungen durch die selektive Aktivierung des STING-Signalwegs (Stimulator of Interferon Genes). Die nicht-kovalent verbundenen Dimere von MSA-2 binden mit nanomolarer Affinität an STING, was zu einer Konformationsänderung und Aktivierung von STING führt . Diese Aktivierung induziert die Expression von Typ-I-Interferon über nachgeschaltete Signalwege, was zu einer robusten Antitumorimmunität führt . Das saure Tumormikromilieu verstärkt den Zelleintritt und die Retention von MSA-2, wodurch seine Antitumorpotenz weiter erhöht wird .

Wirkmechanismus

MSA-2 exerts its effects by selectively activating the stimulator of interferon genes (STING) pathway. The noncovalently tethered dimers of MSA-2 bind to STING with nanomolar affinity, leading to a conformational change and activation of STING . This activation induces the expression of type I interferon through downstream signaling pathways, resulting in robust antitumor immunity . The acidic tumor microenvironment enhances the cell entry and retention of MSA-2, further increasing its antitumor potency .

Vergleich Mit ähnlichen Verbindungen

MSA-2 ist unter STING-Agonisten aufgrund seiner nicht-nukleotidartigen Struktur und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:

STING-Agonisten auf Basis cyclischer Dinucleotide (CDN): Diese STING-Agonisten der ersten Generation induzieren entzündungsfördernde Zytokine sowohl in normalem als auch in Tumorgewebe, ihre Verabreichung ist jedoch aufgrund der geringen Selektivität auf die intratumorale Injektion beschränkt.

Andere STING-Agonisten aus kleinen Molekülen: Zu den jüngsten Entwicklungen gehören STING-Agonisten aus kleinen Molekülen, die intravenös verabreicht werden können und ein Potenzial in der systemischen Krebstherapie gezeigt haben.

MSA-2 zeichnet sich durch seine höhere Permeabilität, selektive Aktivierung von STING und orale Bioverfügbarkeit aus, was es zu einem vielversprechenden Kandidaten für die systemische Krebstherapie macht .

Eigenschaften

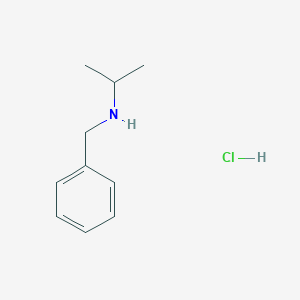

IUPAC Name |

4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCLRHPWFCQIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129425-81-6 | |

| Record name | 4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

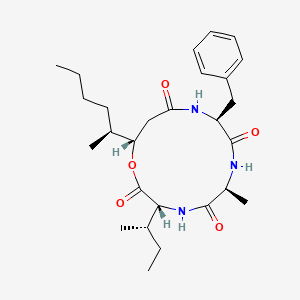

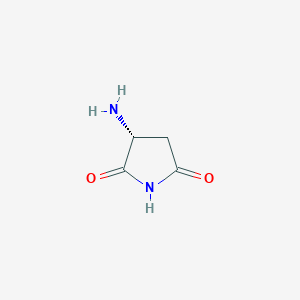

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)

![N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine](/img/structure/B3025789.png)

![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)